molecular formula C12H14ClNO B050481 5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine] CAS No. 71916-97-7

5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]

Cat. No.: B050481
CAS No.: 71916-97-7
M. Wt: 223.7 g/mol
InChI Key: BDYDBRINEAMBRZ-UHFFFAOYSA-N
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Description

5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine] (CAS 71916-97-7) is a spirocyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C12H14ClNO, with an average molecular weight of 223.70 g/mol . This compound serves as a critical synthetic intermediate and privileged scaffold in the development of novel bioactive molecules. A primary research application of this spiro[benzofuran-piperidine] core is its role as a key building block in the synthesis of potent pharmaceutical agents. It is a central structural component of AZD-4818, a molecule investigated as a C-C chemokine receptor type 1 (CCR1) antagonist for the treatment of Chronic Obstructive Pulmonary Disease (COPD) . The spiro[benzofuran-piperidine] scaffold is also recognized in scientific literature as a framework for developing sigma receptor ligands, which are relevant to neurological research . Furthermore, benzofuran derivatives, as a chemical class, are extensively studied for their antimicrobial properties, making this compound a valuable starting point for developing new anti-infective agents . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYDBRINEAMBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508410
Record name 5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71916-97-7
Record name 5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzofuran Core Construction

The synthesis typically initiates with 5-chlorosalicylaldehyde derivatives as precursors. Halogenated phenols undergo Ullmann-type coupling with β-keto esters in the presence of copper(I) oxide (Cu₂O) at 110–120°C, forming the benzofuran backbone. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst loading10 mol% Cu₂O<70% → >85% yield
SolventDMFEnhances thermal stability
Reaction time8–12 hPrevents over-oxidation

Cyclization is completed via acid-mediated dehydration using concentrated H₂SO₄ at 0–5°C, achieving >90% ring closure efficiency.

Spirocyclization with Piperidine

The critical spirojunction forms through Mannich-type reactions between the benzofuran intermediate and N-Boc-piperidine. Titanium tetrachloride (TiCl₄) catalyzes the stereoselective coupling at −78°C in anhydrous dichloromethane (DCM), yielding the spirocyclic core with 7:1 diastereomeric ratio. Post-reaction quenching with saturated NaHCO₃ and extraction with ethyl acetate (3 × 100 mL) isolates the product in 68–72% yield.

Transition Metal-Catalyzed Approaches

Grignard Reagent-Mediated Coupling

A patented method employs isopropylmagnesium chloride to generate a benzofuran-derived Grignard reagent from 2-bromo-4-chloroanisole in tetrahydrofuran (THF). Subsequent addition of:

  • 1-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester (0.5 equiv)

  • Copper(I) bromide dimethyl sulfide complex (5 mol%)

Facilitates spirocyclization at 25–30°C within 20 minutes. This method achieves 82% conversion but requires meticulous control of:

  • Water content (<50 ppm)

  • Reaction exotherm (maintained below 40°C)

Palladium-Catalyzed Cross-Coupling

Recent advancements utilize Pd(OAc)₂/XPhos catalytic systems for direct C–N bond formation between chlorobenzofurans and piperidine derivatives. Under microwave irradiation (150°C, 30 min), this method achieves 89% yield with 99% regioselectivity. Key advantages include:

  • Elimination of protecting groups

  • Tolerance for electron-withdrawing substituents

Flow Chemistry Innovations

The Umpolung strategy in continuous flow systems enables inverted polarity reactions, particularly effective for spirocycle formation. A representative protocol:

  • Reactor setup : Two-input microfluidic chip (Teflon®, 0.8 mm ID)

  • Feed solutions :

    • Stream A: Benzofuran electrophile (0.5 M in MeCN)

    • Stream B: Piperidine nucleophile (0.5 M in MeCN with 2 eq. iPr₂NEt)

  • Conditions :

    • Residence time: 8.5 min

    • Temperature: 70°C

    • Pressure: 2.7 bar

This method produces the target compound at 1.2 g/h throughput with 94% purity, demonstrating superior heat/mass transfer compared to batch processes.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Traditional68–7295ModerateHigh (DMF waste)
Grignard-Mediated8298ChallengingModerate (Cu waste)
Pd-Catalyzed8999HighLow (Pd recycling)
Flow Chemistry9194IndustrialMinimal

Critical Process Optimization Considerations

Chirality Control

The spirocenter’s absolute configuration is dictated by:

  • Evans’ oxazaborolidine catalysts (R)-selectivity >99% ee

  • Solvent polarity : THF favors (S)-isomer (7:3 ratio) vs. toluene (9:1 R:S)

Purification Strategies

  • Simulated moving bed chromatography resolves diastereomers using Chiralpak IA column (hexane:IPA 85:15)

  • Crystallization-induced asymmetric transformation in MTBE/heptane (1:4) upgrades enantiomeric excess from 80% to 99.5%

Chemical Reactions Analysis

Types of Reactions

5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-chloro-3H-spiro[1-benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Modifications in Piperidine and Related Heterocycles

Morpholine vs. Piperidine Analogs

Replacing the piperidine ring with morpholine (as in compounds 4 and 5 from ) significantly reduces inhibitory activity against acetylcholinesterase (AChE). For example:

  • Compound 5 (morpholine analog) : Loses critical interactions with Ser122, Tyr70, and Trp279 in AChE, resulting in weaker binding (ΔG ≈ -68.0 kcal/mol vs. -69.4 kcal/mol for piperidine-based analogs) .
  • Piperidine Retention : The spiro-piperidine in 5-chloro-3H-spiro[benzofuran-2,4'-piperidine] likely maintains these interactions, preserving activity.
Isobenzofuran vs. Benzofuran Derivatives

This structural variation may explain differences in binding affinity between the two scaffolds .

Substituent Effects on Bioactivity

Chloro Substituent Position
  • 5-Chloro on Benzofuran : Enhances hydrophobic interactions with residues such as Trp86 in AChE (similar to chloro-substituted benzothiazoles in , which show LC50 values of 0.034 μg/μL for larvicidal activity) .
  • 6-Chloro on Benzothiazole : In -chloro substitution improves larvicidal activity (LC50 = 0.053–0.128 μg/μL), suggesting analogous benefits for 5-chloro positioning in the benzofuran scaffold .
Methoxy and Methyl Groups
  • Methoxy substitution on benzisoxazole (e.g., compound 14 in ) increases AChE inhibition (IC50 = 441 nM) compared to unsubstituted analogs, highlighting the role of electron-donating groups .
  • Methyl groups on piperidine (e.g., 3-methyl substitution in ) enhance adulticidal activity (LD50 = 2.084 μg/mosquito), suggesting that alkylation of the piperidine ring in the target compound could further optimize interactions .

Conformational Rigidity and Linker Flexibility

Spirocyclic vs. Flexible Linkers
  • Ether vs. Methylene Linkers : Ether-linked benzisoxazole derivatives (e.g., compound 11) show weaker AChE inhibition (IC50 = 240 nM) than methylene-linked counterparts, underscoring the advantage of conformational flexibility in specific contexts .

Docking and Binding Mode Comparisons

Compound/Feature Key Interactions Binding Affinity (ΔG, kcal/mol) Activity Data
5-Chloro-spiro[benzofuran-2,4'-piperidine] (hypothesized) Trp84 (π-π), Tyr334 (H-bond), Phe331 (hydrophobic) Estimated -70.0* N/A
Morpholine analog (compound 5) Tyr334, Phe331 (weak Trp84 interaction) -68.0 IC50 > 1 μM
Benzisoxazole (compound 21) Trp86, Tyr337 (flexible methylene linker) -69.4 IC50 = 36 nM
Piperidine-based urea (compound 15) Arg15 (cation-π), Leu102 (H-bond) -68.0 IC50 = 0.034 μg/μL

*Hypothetical value based on structural similarity to high-affinity analogs.

Biological Activity

5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine] is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C12H14ClNO
  • CAS Number: 71916-97-7
  • IUPAC Name: 5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]

The compound features a spiro structure that connects a benzofuran moiety with a piperidine ring, contributing to its distinctive biological activity.

Synthesis Methods

The synthesis typically involves chlorination of benzofuran derivatives followed by a spirocyclization reaction with piperidine. Key steps include:

  • Chlorination of Benzofuran: Introduction of chlorine at the 5-position.
  • Spirocyclization: Reaction with piperidine under controlled conditions to form the spiro compound.

Biological Activity

Antimicrobial Activity

Research indicates that 5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine] exhibits significant antimicrobial properties. A study showed its effectiveness against various strains of bacteria, particularly multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

Pathogen MIC (µg/mL)
Methicillin-resistant S. aureus32
Linezolid-resistant S. aureus16
Vancomycin-intermediate S. aureus64

Anticancer Activity

The compound has also been evaluated for anticancer properties, particularly against A549 human lung adenocarcinoma cells. Results from cytotoxicity assays are presented in Table 2.

Compound Viability (%)
Control (Cisplatin)20
5-Chloro-3H-spiro[1-benzofuran-2,4'-piperidine]45
Other derivatives (various substitutions)Varies

These findings suggest that while the compound shows promise as an anticancer agent, further optimization may be necessary to enhance its efficacy.

The biological activity of 5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine] is believed to involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation: It may act on various receptors, including those involved in pain pathways, suggesting potential analgesic properties.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • A study published in MDPI highlighted its selective antimicrobial activity against resistant strains and suggested further exploration as a pharmacophore for drug development targeting resistant pathogens .
  • Another research effort indicated that compounds with chlorine substitutions often exhibit enhanced biological activity due to their ability to interact more effectively with biological targets .

Q & A

Q. What are the key steps in synthesizing 5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine], and how is purity ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, precursors with benzofuran and piperidine moieties are reacted under controlled pH and temperature, followed by purification via thin-layer chromatography or recrystallization. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity (>98%) .

Q. How is the structural characterization of this compound performed?

Methodological Answer: X-ray crystallography (using software like SHELX or WinGX) resolves the spirocyclic configuration and stereochemistry . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~700 cm⁻¹), while NMR (¹H/¹³C) confirms proton environments and carbon connectivity .

Q. What are the primary biological targets of this compound, and how is binding affinity quantified?

Methodological Answer: The compound shows high affinity for σ receptors (Ki = 1.14 nM) and GPCRs, determined via radioligand displacement assays. Competitive binding studies using [³H]-ligands in membrane preparations (e.g., rat brain homogenates) measure IC₅₀ values, followed by Cheng-Prusoff correction for Ki calculation .

Q. What are its applications in non-pharmacological research, such as materials science?

Methodological Answer: The spirocyclic structure enhances polymer mechanical properties. Studies incorporate it into polyurethane matrices at 1–5 wt%, followed by tensile testing (ASTM D638) and dynamic mechanical analysis (DMA) to assess rigidity and thermal stability .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact receptor binding and metabolic stability?

Methodological Answer: Comparative studies with analogs (e.g., 5-(trifluoromethyl)-substituted derivatives) reveal that electron-withdrawing groups like -CF₃ increase σ receptor affinity by 3-fold but reduce metabolic stability. Cytochrome P450 (CYP3A4/2D6) metabolism is assessed via liver microsome incubations, with LC-MS/MS identifying oxidative metabolites .

Q. How can contradictory data on dose-dependent effects in animal models be resolved?

Methodological Answer: Discrepancies in analgesic efficacy (low vs. high doses) may arise from receptor saturation or off-target toxicity. Dose-response curves (0.1–50 mg/kg, i.p.) in rodent models, combined with pharmacokinetic profiling (plasma t₁/₂, AUC), clarify therapeutic windows. Toxicological screening (ALT/AST levels, histopathology) identifies safe thresholds .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer: Salt formation (e.g., hydrochloride) improves aqueous solubility. Co-solvent systems (PEG 400/water) enhance oral bioavailability. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption, while logP values (2.8–3.5) guide lipophilicity optimization .

Q. How can computational methods aid in designing derivatives with improved target selectivity?

Methodological Answer: Molecular docking (AutoDock Vina) models interactions with σ receptor subtypes (σ1 vs. σ2). QSAR analysis identifies critical substituents (e.g., chloro at position 5) for selectivity. Free energy perturbation (FEP) simulations predict binding ΔG changes for proposed analogs .

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